molecular formula C15H16N4O B11848913 n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide CAS No. 827318-30-9

n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide

Cat. No.: B11848913
CAS No.: 827318-30-9
M. Wt: 268.31 g/mol
InChI Key: DMYODUJLOIHYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide: is a compound that features both pyrazole and indole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide typically involves the condensation of pyrazole-4-carbaldehydes with indole derivatives. One common method includes the use of chloro(trimethyl)silane in pyridine at 90°C under ambient air conditions . This reaction facilitates the formation of the desired product in good yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or indole rings using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

  • 2-(1H-Pyrazol-4-yl)-1H-benzimidazole
  • 1-Methyl-1H-pyrazol-4-yl derivatives
  • Indole-3-carboxaldehyde derivatives

Comparison: Compared to these similar compounds, n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide stands out due to its unique combination of pyrazole and indole moieties. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

CAS No.

827318-30-9

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]butanamide

InChI

InChI=1S/C15H16N4O/c1-2-3-15(20)18-12-4-5-13-10(6-12)7-14(19-13)11-8-16-17-9-11/h4-9,19H,2-3H2,1H3,(H,16,17)(H,18,20)

InChI Key

DMYODUJLOIHYJK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C3=CNN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.